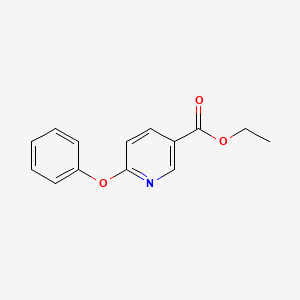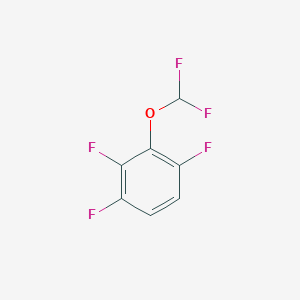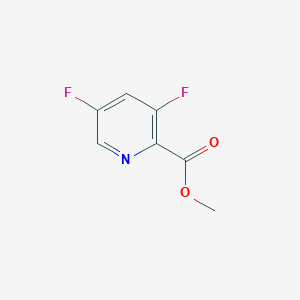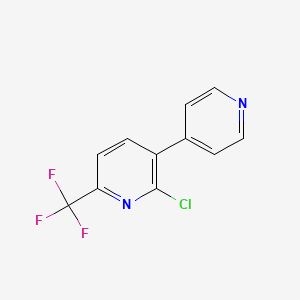
2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several methods, including transition-metal-catalyzed reactions, radical processes, and boron-based transformations. Notably, catalytic protodeboronation has been employed for the functionalization of boronic esters, leading to the formation of 2-chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine . This approach allows for the selective removal of the boron group, enabling subsequent modifications.
Chemical Reactions Analysis
- Hydromethylation : The radical protodeboronation of alkyl boronic esters, followed by a Matteson–CH*2* homologation, allows for formal anti-Markovnikov alkene hydromethylation . This transformation remains valuable but was previously unknown.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Halogen Shuffling and Electrophilic Substitutions
- Mongin et al. (1998) explored the halogen shuffling in pyridines, specifically focusing on 2-chloro-6-(trifluoromethyl)pyridine. They demonstrated its conversion into various derivatives, showing its potential as a starting material for diverse chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Preparation of Isomeric Halopyridinecarboxylic Acids
- Cottet and Schlosser (2004) reported on the functionalization of 2-chloro-4-(trifluoromethyl)pyridine, leading to the preparation of isomeric halopyridinecarboxylic acids. Their work demonstrates the straightforward synthesis of these acids from specific precursors, highlighting the compound's utility in producing diverse chemical structures (Cottet & Schlosser, 2004).
Direct Metalation and Functionalization
- Schlosser and Marull (2003) investigated the direct metalation and functionalization of trifluoromethyl-substituted pyridines. They showed how 2-(trifluoromethyl)pyridine could be selectively metalated and subsequently functionalized, offering insights into the versatile chemical reactivity of this compound (Schlosser & Marull, 2003).
Synthesis of Key Intermediates for Herbicides
- Zuo Hang-dong (2010) focused on synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for herbicides like trifloxysulfuron. This research highlights the compound's role in the agricultural chemical industry (Zuo Hang-dong, 2010).
Regioexhaustive Functionalization
- Cottet and Schlosser (2004) also explored the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine. Their work details the transformation of these compounds into various carboxylic acids, showcasing the compound's adaptability in chemical synthesis (Cottet & Schlosser, 2004).
Antibacterial and DNA Interaction Studies
- Evecen et al. (2017) investigated the antibacterial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine. This research underlines its potential biomedical applications, particularly in the realm of microbiology and genetics (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis Principles and Functionalization
- Liu Guang-shen (2014) analyzed the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, discussing the factors that influence its synthesis and functionalization. This study contributes to a deeper understanding of the compound's chemical behavior (Liu Guang-shen, 2014).
Eigenschaften
IUPAC Name |
2-chloro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHMUCUFITEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
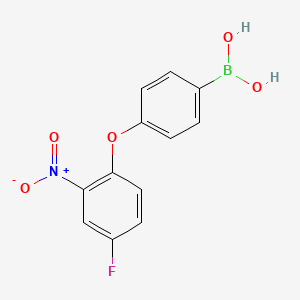
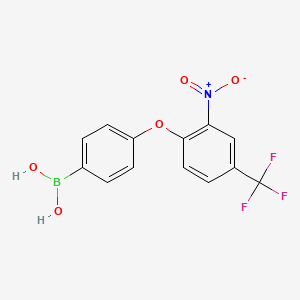
![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)
